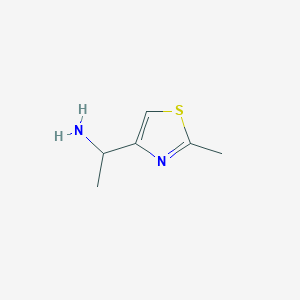
Cinnoline-4-carbaldehyde
Vue d'ensemble
Description
Cinnoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring system with an aldehyde functional group at the fourth position. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and material science.
Mécanisme D'action
Target of Action
Cinnoline-4-carbaldehyde is a derivative of cinnoline, a type of fused N-heterocyclic compound . These compounds are known to have a broad range of biological properties and are used as synthetic intermediates, potential drug candidates, and chemical probes . .
Mode of Action
It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities
Biochemical Pathways
This compound, as a cinnoline derivative, is part of a larger group of compounds known as N-heterocyclic compounds. These compounds play an essential role in natural systems and are involved in various biochemical pathways . .
Pharmacokinetics
It’s known that the development of cinnoline-based molecules contributes significantly to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities
Action Environment
It’s known that the synthesis of cinnoline derivatives can be influenced by various factors, including the reaction environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnoline-4-carbaldehyde can be synthesized through various methods. One common approach involves the diazotization of 2-aminobenzaldehyde followed by cyclization. The reaction typically requires acidic conditions and a diazotizing agent such as sodium nitrite. Another method involves the cyclization of 2-aminobenzyl alcohol derivatives under oxidative conditions.
Industrial Production Methods: In industrial settings, this compound is often produced using metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to form the cinnoline ring system. These methods are advantageous due to their high yield and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Cinnoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form cinnoline-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form cinnoline-4-methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Cinnoline-4-carboxylic acid.
Reduction: Cinnoline-4-methanol.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Cinnoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Cinnoline derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some cinnoline-based compounds are being investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the development of dyes, pigments, and advanced materials.
Comparaison Avec Des Composés Similaires
- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Cinnoline-4-carbaldehyde stands out due to its versatile reactivity and wide range of applications in various fields of research and industry.
Propriétés
IUPAC Name |
cinnoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-5-10-11-9-4-2-1-3-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTZCFBTFGJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595633 | |
| Record name | Cinnoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-57-8 | |
| Record name | Cinnoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)

